molecular formula C14H17NO3 B8199766 (2-Methoxy-4-vinylphenyl)(morpholino)methanone

(2-Methoxy-4-vinylphenyl)(morpholino)methanone

Cat. No.: B8199766
M. Wt: 247.29 g/mol
InChI Key: KLXVRVGTNQHZLS-UHFFFAOYSA-N
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Description

(2-Methoxy-4-vinylphenyl)(morpholino)methanone is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxy group, a vinyl group, and a morpholino group attached to a phenyl ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-4-vinylphenyl)(morpholino)methanone typically involves the reaction of 2-methoxy-4-vinylphenol with morpholine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Catalyst: Acid catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-4-vinylphenyl)(morpholino)methanone undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2-Methoxy-4-vinylphenyl)(morpholino)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Methoxy-4-vinylphenyl)(morpholino)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-vinylphenol: Shares the methoxy and vinyl groups but lacks the morpholino group.

    Morpholine: Contains the morpholino group but lacks the phenyl ring and other substituents.

    4-Vinylphenol: Similar structure but without the methoxy and morpholino groups.

Uniqueness

(2-Methoxy-4-vinylphenyl)(morpholino)methanone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-ethenyl-2-methoxyphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-3-11-4-5-12(13(10-11)17-2)14(16)15-6-8-18-9-7-15/h3-5,10H,1,6-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXVRVGTNQHZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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